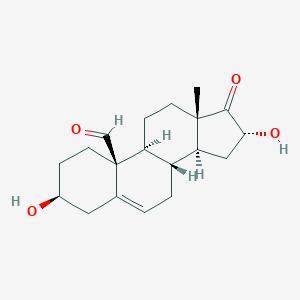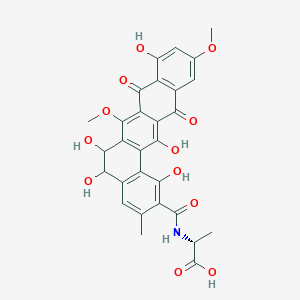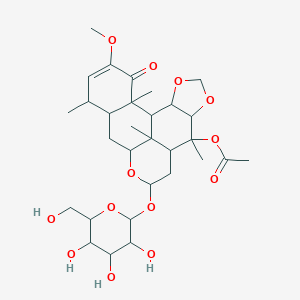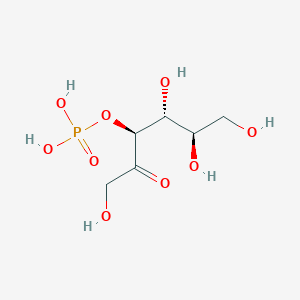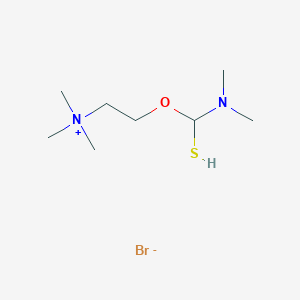
Dimethylthionocarbamylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylthionocarbamylcholine, also known as DMTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTC is a cholinergic compound that is structurally similar to acetylcholine, a neurotransmitter that plays a key role in the nervous system. DMTC has been found to have a range of biochemical and physiological effects, which have made it a valuable tool for studying the nervous system and other biological processes.
Mécanisme D'action
Dimethylthionocarbamylcholine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and activating it. This leads to the release of neurotransmitters, including dopamine and norepinephrine, which play a key role in the nervous system. Dimethylthionocarbamylcholine has also been found to have a range of other effects, including the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Effets Biochimiques Et Physiologiques
Dimethylthionocarbamylcholine has been found to have a range of biochemical and physiological effects, including the stimulation of the nervous system, the release of neurotransmitters, and the inhibition of acetylcholinesterase. Dimethylthionocarbamylcholine has also been found to have a range of effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethylthionocarbamylcholine has a range of advantages for lab experiments, including its potency as an agonist of nicotinic acetylcholine receptors, its ability to stimulate the nervous system, and its range of biochemical and physiological effects. However, Dimethylthionocarbamylcholine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for the study of Dimethylthionocarbamylcholine, including the development of new synthetic methods, the investigation of its effects on other biological processes, and the development of new drugs based on its structure and mechanism of action. Other potential areas of research include the investigation of the potential therapeutic uses of Dimethylthionocarbamylcholine, including its potential use in the treatment of neurological disorders and other diseases.
Méthodes De Synthèse
Dimethylthionocarbamylcholine can be synthesized using a variety of methods, including the reaction of dimethylamine with carbon disulfide and then with ethylene oxide. Other methods include the reaction of dimethylamine with thiophosgene and then with ethylene oxide. The resulting compound can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
Dimethylthionocarbamylcholine has been used in a variety of scientific research applications, including the study of acetylcholine receptors, the nervous system, and other biological processes. Dimethylthionocarbamylcholine has been found to be a potent agonist of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
Propriétés
Numéro CAS |
139264-97-4 |
|---|---|
Nom du produit |
Dimethylthionocarbamylcholine |
Formule moléculaire |
C14H16O2Se2 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-[dimethylamino(sulfanyl)methoxy]ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N2OS.BrH/c1-9(2)8(12)11-7-6-10(3,4)5;/h8H,6-7H2,1-5H3;1H |
Clé InChI |
QZKRDAIHWGNLGN-UHFFFAOYSA-N |
SMILES |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
SMILES canonique |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
Synonymes |
dimethylthionocarbamylcholine DMTC-Ch |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




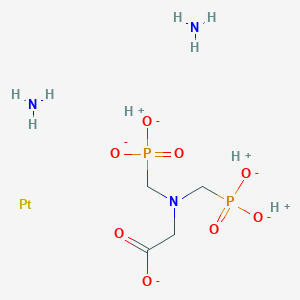
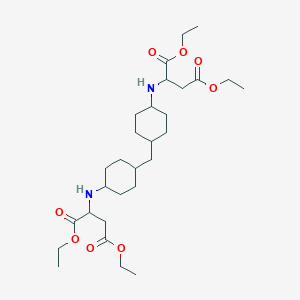
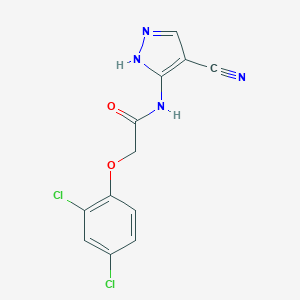
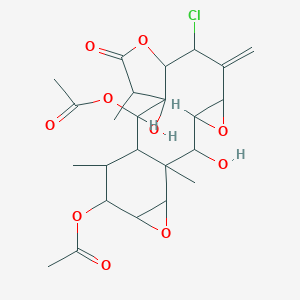


![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)

